molecular formula C12H10ClN3 B1491367 2-(6-Chloropyridazin-3-yl)isoindoline CAS No. 1250115-88-8

2-(6-Chloropyridazin-3-yl)isoindoline

Cat. No. B1491367
CAS RN: 1250115-88-8
M. Wt: 231.68 g/mol
InChI Key: AYVONVKHCKMHJX-UHFFFAOYSA-N
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Description

“2-(6-Chloropyridazin-3-yl)isoindoline” is a highly versatile organic compound with a range of properties making it highly useful in various applications. It has a molecular weight of 273.68 .


Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H10ClN3. The InChI key is USJYLXOIXHYZKF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Corrosion Inhibition

2-(6-Chloropyridazin-3-yl)isoindoline derivatives have been explored for their inhibitory effects on the corrosion of mild steel in acidic conditions. An experimental study demonstrated that these compounds act as mixed-type inhibitors, effectively preventing steel dissolution through a combination of physisorption and chemisorption mechanisms. The presence of the pyridazine ring significantly contributes to their high inhibition efficiency, with quantum chemical calculations and molecular dynamic simulation supporting the strong adsorption of these molecules onto the iron surface. This research indicates the potential for developing new corrosion inhibitors based on pyridazine derivatives for industrial applications (Mashuga et al., 2017).

Catalytic Activities

The catalytic properties of isoindoline complexes have been explored in the context of oxidizing organic substrates. A study involving a manganese(II) isoindoline complex revealed its effectiveness as a catalyst for the oxidation of specific organic molecules to their corresponding quinones and phenoxazinone derivatives under ambient conditions. This suggests that isoindoline complexes can serve as efficient and selective catalysts for various organic synthesis reactions, providing a basis for the development of new catalytic systems (Kaizer et al., 2008).

Antiproliferative Activity

Novel isoindoline derivatives have been investigated for their antiproliferative activities against cancer cell lines. Research focusing on the synthesis and biological evaluation of these compounds has shown that certain derivatives exhibit selective cytotoxic effects, especially on HepG2 (liver cancer) cells. The findings highlight the potential of isoindoline derivatives as candidates for anticancer drug development, offering insights into the design of new therapeutic agents (Sović et al., 2011).

Herbicide Development

Isoindoline derivatives have also found applications in agriculture, particularly in the development of new herbicides. Research on N-(benzothiazol-5-yl)isoindoline-1,3-dione and its analogs has demonstrated significant protoporphyrinogen oxidase (PPO) inhibition activity, surpassing that of known herbicides. These compounds offer a new approach to weed control, with potential benefits for enhancing crop protection strategies (Jiang et al., 2011).

Nonlinear Optical Materials

The synthesis and characterization of isoindoline derivatives have provided valuable insights into their potential as nonlinear optical (NLO) materials. Studies involving the determination of electric dipole moments, polarizability, and hyperpolarizability suggest that these compounds could serve as promising candidates for applications in photonics and optoelectronics, highlighting the diverse utility of isoindoline derivatives in scientific research (Evecen et al., 2016).

Mechanism of Action

While specific information on the mechanism of action for “2-(6-Chloropyridazin-3-yl)isoindoline” is not available, a pyrazoline derivative, 2-(4-chloro-2-(1-(6-chloropyridazin-3-yl)-5-phenyl-4,5-dihydro-1 H-pyrazol-3-yl)phenoxy)acetic acid, was reported as an effective “turn on” fluorescent sensor for zinc ions .

Safety and Hazards

The safety information for “2-(6-Chloropyridazin-3-yl)isoindoline” includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .

properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-11-5-6-12(15-14-11)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVONVKHCKMHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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